KRas G12C inhibitor 3 belongs to a category of direct inhibitors that covalently bind to the mutant cysteine residue in the KRas protein. These inhibitors are classified as selective for the inactive GDP-bound state of KRas G12C, which allows them to effectively block downstream signaling pathways associated with tumor growth and survival. The compound's development is rooted in medicinal chemistry advancements that have enabled the targeting of specific mutant forms of oncogenic proteins.
The synthesis of KRas G12C inhibitor 3 involves several key steps:
The molecular formula of KRas G12C inhibitor 3 is C32H36ClN7O2, indicating a complex structure with multiple functional groups that facilitate its interaction with the KRas protein. Its three-dimensional structure reveals a binding pocket designed to accommodate the mutant cysteine residue, enhancing specificity over wild-type KRas proteins.
KRas G12C inhibitor 3 primarily engages in covalent modification reactions with the KRas G12C protein:
The mechanism by which KRas G12C inhibitor 3 exerts its effects involves several steps:
KRas G12C inhibitor 3 has significant applications in cancer research and therapy:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5